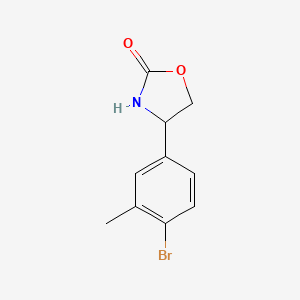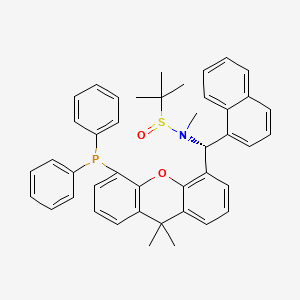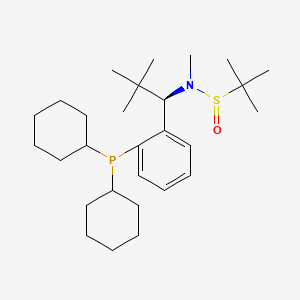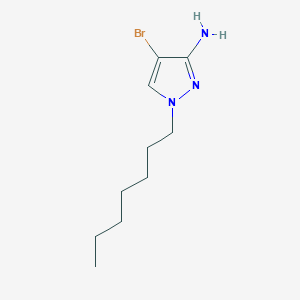
1-(4-Isocyanatophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isocyanatophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatophenyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylpyrrolidine with phosgene to introduce the isocyanate group. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reactions and to ensure consistent product quality. The process would likely include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Isocyanatophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of amines or carbamates.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to facilitate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-(4-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: It may serve as a probe or ligand in studies involving protein interactions or enzyme activity.
Mecanismo De Acción
The mechanism of action of 1-(4-Isocyanatophenyl)pyrrolidine largely depends on its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to modify proteins or to inhibit enzyme activity by forming stable adducts.
Comparación Con Compuestos Similares
1-(4-Isocyanatophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Isocyanatophenyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness: 1-(4-Isocyanatophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic characteristics. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(4-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Clave InChI |
RFEABNJTEGGXJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)
![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)
![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)




